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Abstract
Bottromycin A2, a potent cyclic peptide antibiotic, has garnered renewed interest for its

activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus

aureus (MRSA) and vancomycin-resistant Enterococci (VRE). First discovered in 1957 from the

fermentation broth of Streptomyces bottropensis, its unique structure and mechanism of action,

which involves the inhibition of bacterial protein synthesis, set it apart from many conventional

antibiotics. This technical guide provides an in-depth exploration of the historical discovery and

isolation of Bottromycin A2, presenting detailed experimental protocols from foundational

studies, quantitative data in structured formats, and visualizations of key biological pathways

and experimental workflows.

Discovery and Initial Characterization
Bottromycin was first reported in 1957 by J. M. Waisvisz and his colleagues, who isolated the

novel sulfur-containing antibiotic from a strain of Streptomyces bottropensis found in a soil

sample from Bottrop, Germany.[1][2] This initial work laid the groundwork for understanding a

new class of antimicrobial compounds. Subsequent research, notably by S. Nakamura and H.

Umezawa in the 1960s, led to the isolation and characterization of a group of related

compounds, including Bottromycin A, B, and later, the specific components A2, B2, and C2.[1]
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The structure of Bottromycin A2 proved to be a significant challenge to elucidate and was the

subject of investigation for over five decades. It was finally confirmed through total synthesis in

2009.[4] Bottromycins are now understood to be ribosomally synthesized and post-

translationally modified peptides (RiPPs), a fascinating class of natural products with complex

biosynthetic pathways.[4][5]

Quantitative Data
Physicochemical Properties
The initial studies on Bottromycin A2 determined several of its key physicochemical

properties. While the precise yield from the initial large-scale fermentation is not detailed in the

available literature, subsequent laboratory-scale fermentations have been reported to produce

yields in the range of milligrams per liter. The specific optical rotation, a critical parameter for

characterizing chiral molecules, was also determined in early studies.

Property Value Reference

Molecular Formula C₄₂H₆₂N₈O₇S [6]

Molecular Weight 823.06 g/mol [6]

Optical Rotation [α]¹⁸D +9° [7]

Solubility
Soluble in Methanol, Ether,

Water; Insoluble in n-Hexane
[6]

Antimicrobial Activity
The primary driver for the continued interest in Bottromycin A2 is its potent antimicrobial

activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC)

is a key quantitative measure of an antibiotic's effectiveness. The following table summarizes

the MIC values for Bottromycin A2 and its related compounds against a range of bacterial

strains as reported in early studies.
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Organism
Bottromycin A2
(μg/mL)

Bottromycin B2
(μg/mL)

Bottromycin C2
(μg/mL)

Staphylococcus

aureus FDA 209P
1 2 4

Staphylococcus

aureus Smith
1 2 4

MRSA HH-1 1 - -

MRSA 92-1191 2 - -

VRE NCTC 12201 1 - -

VRE NCTC 12203 0.5 - -

Bacillus subtilis PCI

219
0.5 1 2

Micrococcus flavus 0.2 0.5 1

Mycobacterium

smegmatis ATCC 607
25 50 100

Escherichia coli >100 >100 >100

Pseudomonas

aeruginosa
>100 >100 >100

Xanthomonas oryzae

pv. oryzae KACC

10331

2 - -

Data sourced from a 2021 review citing the work of Nakamura et al., 1967.[7]

Experimental Protocols
The following protocols are reconstructed from the descriptions provided in the early literature

on the discovery and isolation of Bottromycin.

Fermentation of Streptomyces bottropensis
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The production of Bottromycin was initially achieved through large-scale submerged

fermentation of Streptomyces bottropensis.

Producing Organism:Streptomyces bottropensis

Fermentation Scale: 3,000 liters in the original 1957 study.[1]

Culture Medium: While the exact composition of the original medium is not detailed, a typical

medium for Streptomyces fermentation for antibiotic production includes a carbon source

(e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

Fermentation Conditions:

Temperature: 28°C

Aeration: Obligate aerobe, requiring sterile air supply.

Agitation: Continuous agitation to ensure nutrient distribution and aeration.

Duration: Fermentation is typically carried out for several days, with antibiotic production

monitored periodically.

Extraction and Purification of Bottromycin A2
The isolation of Bottromycin from the fermentation broth was a multi-step process involving

extraction and chromatographic techniques.

Broth Filtration: The fermentation broth was first filtered to separate the mycelium from the

culture fluid containing the dissolved antibiotic.

Solvent Extraction: The filtered broth was extracted with an immiscible organic solvent, such

as butanol, to transfer the Bottromycin from the aqueous phase to the organic phase.

Counter-Current Distribution: This was a key purification technique used in the early isolation

of many natural products.[8][9] It involves the partitioning of a solute between two immiscible

liquid phases through a series of transfers. While the specific solvent system and number of

transfers for the original Bottromycin isolation are not detailed, a typical setup would involve
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a series of separatory funnels or a specialized Craig apparatus.[10] This method effectively

separates compounds based on their differential solubility in the two phases.

Chromatography on Alumina: Further purification was achieved by chromatography on

activated alumina. The crude Bottromycin extract was dissolved in a suitable solvent and

applied to an alumina column. Elution with a gradient of solvents would then separate the

different Bottromycin components.

Crystallization: The purified fractions containing Bottromycin A2 were concentrated, and the

antibiotic was crystallized to obtain a pure solid product.

Visualizations
Bottromycin A2 Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of

Bottromycin A2 from the fermentation broth of Streptomyces bottropensis.
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A simplified workflow for the isolation of Bottromycin A2.

Mechanism of Action: Inhibition of Protein Synthesis
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Bottromycin A2 exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It

specifically targets the 50S ribosomal subunit and interferes with the binding of aminoacyl-tRNA

(aa-tRNA) to the A-site (acceptor site) of the ribosome. This action prevents the elongation of

the polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell

death.
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Bottromycin A2 inhibits protein synthesis at the A-site.

Biosynthetic Pathway Overview
Bottromycin A2 is a Ribosomally Synthesized and Post-translationally Modified Peptide

(RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then

undergoes a series of enzymatic modifications to yield the mature antibiotic.
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Overview of the RiPP biosynthesis of Bottromycin A2.

Conclusion
The discovery and isolation of Bottromycin A2 represent a significant chapter in the history of

antibiotic research. The early work, characterized by large-scale fermentation and classical

purification techniques, laid the foundation for our current understanding of this unique natural

product. With the rise of antibiotic resistance, the potent activity of Bottromycin A2 against

challenging pathogens has brought it back into the scientific spotlight. This technical guide, by

consolidating the historical experimental data and providing clear visualizations, aims to

support ongoing research and development efforts to harness the therapeutic potential of

Bottromycin A2 and its derivatives.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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